molecular formula C9H14O B1296620 Spiro[3.5]nonan-1-one CAS No. 29800-45-1

Spiro[3.5]nonan-1-one

Cat. No.: B1296620
CAS No.: 29800-45-1
M. Wt: 138.21 g/mol
InChI Key: VSVWEBBNJPKUNO-UHFFFAOYSA-N
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Description

Spiro[3.5]nonan-1-one: is a spirocyclic ketone with the molecular formula C₉H₁₄O It is characterized by a unique structure where two cyclic rings are fused at a single carbon atom, creating a spiro configuration

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Cyclization Reactions: One common method for synthesizing spiro[3.5]nonan-1-one involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the cyclization of 1,6-diketones can yield spirocyclic ketones.

    Multicomponent Reactions: These reactions involve the use of multiple reactants to form the spirocyclic structure in a single step. This method is advantageous due to its efficiency and the ability to produce complex molecules with high yields.

Industrial Production Methods: Industrial production of this compound typically involves optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Spiro[3.5]nonan-1-one can undergo oxidation reactions to form corresponding spirocyclic lactones or carboxylic acids.

    Reduction: Reduction of this compound can yield spirocyclic alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like Grignard reagents or organolithium compounds are employed for nucleophilic substitution.

Major Products:

    Oxidation: Spirocyclic lactones or carboxylic acids.

    Reduction: Spirocyclic alcohols.

    Substitution: Various spirocyclic derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry: Spiro[3.5]nonan-1-one is used as a building block in the synthesis of more complex spirocyclic compounds. Its unique structure makes it valuable in the development of new materials and catalysts.

Biology and Medicine: Research has shown that spirocyclic compounds, including this compound, exhibit interesting biological activities. They are investigated for their potential as pharmaceuticals, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound is used in the synthesis of polymers and other materials with unique mechanical and chemical properties. Its rigidity and structural complexity contribute to the development of high-performance materials.

Mechanism of Action

The mechanism by which spiro[3.5]nonan-1-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The spirocyclic structure can influence the compound’s binding affinity and specificity, making it a valuable scaffold in drug design.

Comparison with Similar Compounds

    Spiro[4.4]nonane: Another spirocyclic compound with a different ring size.

    Spiro[3.3]heptane: A smaller spirocyclic compound with different chemical properties.

Uniqueness: Spiro[35]nonan-1-one is unique due to its specific ring size and the presence of a ketone functional group

Properties

IUPAC Name

spiro[3.5]nonan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c10-8-4-7-9(8)5-2-1-3-6-9/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSVWEBBNJPKUNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50339574
Record name Spiro[3.5]nonan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50339574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29800-45-1
Record name Spiro[3.5]nonan-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29800-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiro[3.5]nonan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50339574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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